(R)-Atenolol - 56715-13-0

(R)-Atenolol

Catalog Number: EVT-279769
CAS Number: 56715-13-0
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In scientific research, (R)-Atenolol serves as a valuable tool for investigating stereoselective pharmacokinetics, pharmacodynamics, and the impact of chirality on drug-receptor interactions. [, , , ]

Synthesis Analysis
  • Chiral Resolution: This method involves the separation of (R)-Atenolol from the racemic mixture using techniques like chiral chromatography or selective crystallization. [, ]
    • Example: One study utilized enantioselective liquid chromatography with a Chiralpak AD stationary phase to successfully isolate (R)-Atenolol from its N-benzyl-N-isopropyl precursor with high enantiomeric purity (99.0% ee). []
  • Stereoselective Synthesis: This approach focuses on developing synthetic routes that preferentially produce the desired enantiomer. []
    • Example: A green chemistry approach utilized Candida antarctica lipase A (CLEA) to catalyze the kinetic resolution of a racemic precursor. This enzymatic transesterification selectively produced (S)-alcohol and (R)-acetate, enabling the subsequent synthesis of both (R)- and (S)-Atenolol. []
Molecular Structure Analysis
  • Derivatization for Analytical Purposes: Reactions with chiral derivatizing agents (e.g., (-)-menthyl chloroformate) are frequently employed in enantioselective HPLC analysis to enhance separation and detection sensitivity. [, ]
  • N-Alkylation: The secondary amine group of (R)-Atenolol can be alkylated to produce derivatives with potential biological activity. []
Mechanism of Action

Unlike (S)-Atenolol, which exerts its therapeutic effect by selectively blocking β1-adrenergic receptors, (R)-Atenolol exhibits minimal binding affinity for these receptors. [, ] Consequently, it does not elicit significant beta-blocking activity and is considered pharmacologically inactive in this regard.

Studies investigating the vascular effects of (R)-Atenolol have shown that it does not cause direct vasoconstriction or significantly antagonize isoprenaline-induced vasodilation. []

Physical and Chemical Properties Analysis
  • Appearance: Colorless, crystalline solid []
  • Solubility: Soluble in dimethylsulfoxide, moderately soluble in ethanol, poorly soluble in water, and practically insoluble in ether []
  • Optical Rotation: Dextrorotatory (+) []
Applications
  • Stereoselective Pharmacokinetic Studies: Comparing the pharmacokinetic profiles of (R)- and (S)-Atenolol provides valuable insights into the stereoselective absorption, distribution, metabolism, and excretion of the drug. This information is crucial for optimizing drug development and understanding potential enantiomer-specific drug interactions. [, , , ]
  • Investigating the Role of Chirality in Drug Action: (R)-Atenolol serves as a negative control in studies aimed at elucidating the structure-activity relationships and mechanisms underlying the pharmacological effects of beta-blockers. By comparing its activity to the active (S)-enantiomer, researchers can pinpoint the specific structural features responsible for receptor binding and therapeutic activity. [, , ]
  • Development of Chiral Separation Methods: The need to separate and quantify (R)- and (S)-Atenolol has driven the development and optimization of analytical techniques like chiral HPLC and capillary electrophoresis. These advancements have broader applications in pharmaceutical analysis and chiral drug development. [, , , ]
  • Exploration of Enantioselective Synthesis: The synthesis of enantiopure (R)-Atenolol has prompted research into novel and efficient enantioselective synthetic strategies. These methodologies can be applied to the synthesis of other chiral drugs and biologically active compounds. [, , ]

Racemic Atenolol (rac-Atenolol)

  • Compound Description: Racemic atenolol is a mixture containing equal amounts of (R)-atenolol and (S)-atenolol. It is a beta-adrenergic blocking agent, commonly used to treat hypertension. [, , ]
  • Relevance: (R)-Atenolol is one of the two enantiomers present in racemic atenolol. While (S)-atenolol is primarily responsible for the beta-blocking effects, (R)-atenolol has been found to lack significant beta-blocking activity. [, ]

(S)-Atenolol

  • Compound Description: (S)-Atenolol is the enantiomer of (R)-atenolol and possesses significantly higher beta-blocking activity. It is the pharmacologically active enantiomer in racemic atenolol. [, , , ]
  • Relevance: (S)-Atenolol is the other enantiomer present in racemic atenolol. It exhibits a eudismic ratio of 46 compared to (R)-atenolol for binding to beta-adrenergic receptors in the guinea pig heart. This highlights the significant difference in their pharmacological activity. [, , ]

(R)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

  • Compound Description: This compound is a chiral intermediate in the synthesis of (R)-atenolol. []
  • Relevance: This intermediate is produced during the enzymatic kinetic resolution process to synthesize enantiopure (R)-atenolol. It is further chemically modified to obtain the final (R)-atenolol molecule. []

(S)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

  • Compound Description: This compound is a chiral intermediate in the synthesis of (S)-atenolol. []
  • Relevance: This intermediate is produced alongside the (R)-enantiomer during the enzymatic kinetic resolution process using Candida antarctica lipase A. It serves as a precursor for synthesizing enantiopure (S)-atenolol. []

(R)-Propranolol

  • Compound Description: (R)-Propranolol is the enantiomer of (S)-propranolol, a non-selective beta-blocker. [, ]
  • Relevance: The study investigating the vascular effects of beta-blockers included (R)-propranolol alongside (R)- and (S)-atenolol to compare their effects on forearm blood flow. []

(S)-Propranolol

  • Compound Description: (S)-Propranolol is the enantiomer of (R)-propranolol. Similar to (S)-atenolol, it is the more potent enantiomer for beta-blocking activity compared to its (R)-counterpart. [, , ]
  • Relevance: The inclusion of (S)-propranolol in the vascular effects study allows for comparison between the beta-blocking potencies and selectivities of (S)-propranolol and (S)-atenolol, providing insights into their potential for vascular side effects. []

Metoprolol

  • Compound Description: Metoprolol is another beta-blocker with two enantiomers, (R)-metoprolol and (S)-metoprolol. []
  • Relevance: The paper investigating fluorogenic derivatization for enantiomeric separation and detection included metoprolol alongside atenolol and propranolol. This suggests that the developed method could be relevant for analyzing the enantiomers of atenolol, metoprolol, and propranolol. []

N-Benzyl-N-isopropyl Atenolol Precursor

  • Compound Description: This compound serves as a precursor in the synthesis of both (R)- and (S)-atenolol. []
  • Relevance: This precursor is utilized to synthesize both (R)-atenolol and (S)-atenolol. The enantiomers of the precursor are separated using chiral stationary phase chromatography, enabling the preparation of enantiomerically pure atenolol. []

Properties

CAS Number

56715-13-0

Product Name

(R)-(+)-Atenolol

IUPAC Name

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1

InChI Key

METKIMKYRPQLGS-GFCCVEGCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Atenolol, (+)-; (+)-Atenolol; (R)-(+)-Atenolol; (R)-Atenolol

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.